

# Technical Guide: Chemical Structure Elucidation of Decarestrictine A1 & A2

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## Compound of Interest

Compound Name: Decarestrictine A

Cat. No.: B1147223

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## Executive Summary

Decarestrictines A1 and A2 are secondary metabolites belonging to the decanolide class, isolated primarily from *Penicillium simplicissimum* and *Penicillium corylophilum*.<sup>[1]</sup> They function as inhibitors of cholesterol biosynthesis.<sup>[2][3][4][5]</sup> Their structural elucidation represents a classic challenge in natural product chemistry: resolving the stereochemical ambiguity of a flexible 10-membered lactone ring fused with a reactive epoxide moiety.

This guide outlines the rigorous physicochemical workflow required to assign the planar structure and absolute stereochemistry of these compounds, utilizing High-Resolution Mass Spectrometry (HR-MS), 2D-NMR, and Mosher's ester analysis.

## Isolation and Physicochemical Characterization<sup>[1]</sup> <sup>[3][6][7][8][9]</sup>

The elucidation process begins with the isolation of the specific "A" fraction, which often co-elutes as a mixture of diastereomers (A1 and A2) requiring high-resolution separation.<sup>[1]</sup>

## Fermentation and Extraction Protocol

- Source: *Penicillium simplicissimum* (strain FH-A 6090) or *P. corylophilum*.
- Fermentation: Submerged culture in malt extract/peptone medium for 72–96 hours.
- Extraction: The culture filtrate is extracted with ethyl acetate (EtOAc) at pH 6.0.

## Chromatographic Resolution (A1 vs. A2)

Decarestrictines A1 and A2 are closely related epimers. Standard silica gel chromatography yields a "**Decarestrictine A**" complex. Resolution requires Reverse-Phase HPLC.

Protocol:

- Stationary Phase: C18 Nucleosil (7  $\mu$ m).
- Mobile Phase: Linear gradient of Methanol/Water (starting 30:70 to 70:30).
- Detection: UV absorption at 215 nm (lactone carbonyl/end absorption).
- Differentiation: A1 and A2 separate based on the slight polarity difference induced by the epoxide/hydroxyl stereochemical relationship.

## Planar Structure Elucidation (MS & 1D NMR)

### Molecular Formula Determination[1]

- Method: High-Resolution Fast Atom Bombardment MS (HR-FAB-MS) or ESI-MS.
- Target Data:
  - Formula:
  - Unsaturation Number: 4 degrees of unsaturation (1 carbonyl, 1 double bond, 1 ring, 1 epoxide).[1]

## Functional Group Analysis (IR & UV)

- IR Spectrum: Strong band at ~1730

indicates a lactone (ester) carbonyl. Absence of strong conjugation bands suggests the double bond is isolated or only weakly conjugated.

- UV Spectrum: End absorption or weak shoulder at 210–220 nm confirms the lack of an extended

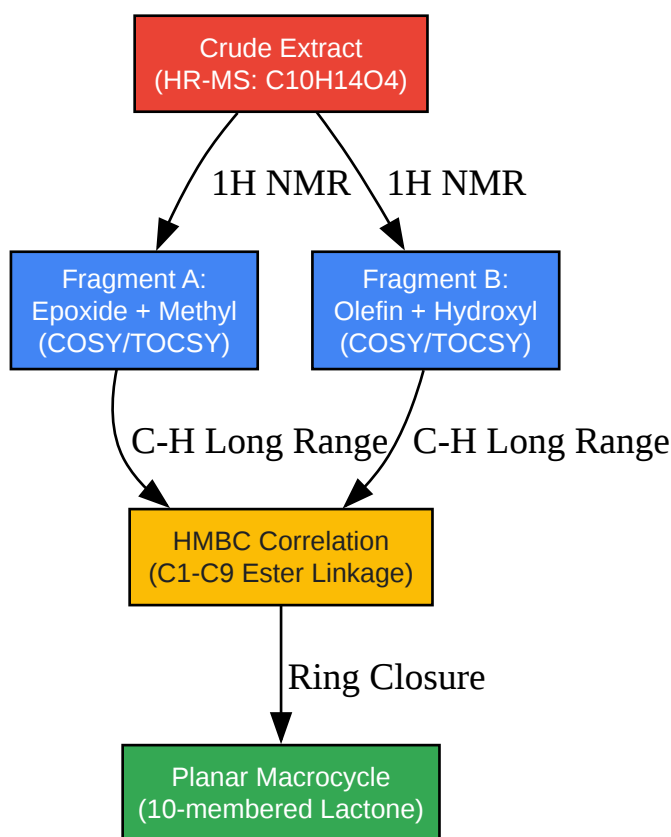
-system.

## NMR Connectivity Logic

The 10-membered ring is constructed by identifying two major spin systems and connecting them via Heteronuclear Multiple Bond Correlation (HMBC).

Feature	Chemical Shift ( )	Multiplicity	Interpretation
Epoxide Protons	2.9 – 3.2 ppm	Multiplets	Characteristic upfield shift for oxirane ring protons.
Olefinic Protons	5.5 – 6.0 ppm	dd / dt	Disubstituted double bond (trans geometry usually indicated by Hz).
Oxymethine	3.8 – 4.5 ppm	Multiplet	Proton alpha to the free hydroxyl group.
Lactone Methine	4.8 – 5.2 ppm	Multiplet	Proton alpha to the lactone oxygen (closing the ring).

Graphviz Workflow: Planar Structure Assembly



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Caption: Logic flow for assembling the planar macrocycle from NMR fragments.

## Stereochemical Assignment (The Critical A1/A2 Distinction)

The difference between **Decarestrictine A1** and A2 lies in the relative and absolute configuration of the chiral centers (

) and the epoxide geometry.[1]

## Relative Stereochemistry (NOESY/ROESY)

Due to the flexibility of the 10-membered ring,

-coupling analysis (Karplus equation) is often unreliable. NOE correlations are essential.

- Epoxide Geometry: The coupling constant of the epoxide protons helps distinguish cis vs. trans epoxide, though in Decarestrictines, the epoxide is typically trans fused or part of a

rigid segment.[1]

- Macrocycle Conformation: Strong NOE signals between the C-methyl group and the olefinic protons define the ring conformation.

## Absolute Configuration: Modified Mosher's Method

This is the "Gold Standard" protocol for determining the absolute configuration of the secondary alcohol at C7.

Protocol:

- Derivatization: React pure **Decarestrictine A1** (and separately A2) with

- and

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

- Product: This yields the

- and

-MTPA esters, respectively.

- NMR Analysis: Acquire

-NMR spectra for both esters.

- Calculation: Calculate

for protons neighboring the C7 chiral center.

- Interpretation:

- Protons with positive

values reside on the right side of the Mosher plane.

- Protons with negative

values reside on the left.

- This spatial arrangement reveals the absolute configuration (

or

) at C7.

## Distinction between A1 and A2

**Decarestrictine A1** and **A2** are typically epimers at the hydroxyl position or vary in the epoxide orientation.

- Decarestrictine A1:**

configuration (example assignment).

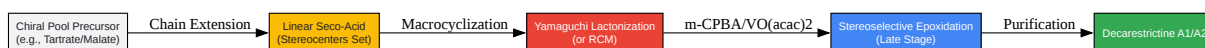
- Decarestrictine A2:** Epimeric at C7 or C9.

- Note: X-ray crystallography of the related Decarestrictine D provided the initial stereochemical anchor, allowing A1/A2 to be assigned by comparative circular dichroism (CD) and NMR.

## Total Synthesis as Structural Proof[1]

Total synthesis is the ultimate validation of the proposed structure. The synthesis of Decarestrictines typically employs Ring-Closing Metathesis (RCM) or Yamaguchi Macrolactonization.

Synthetic Pathway Visualization:



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Caption: General synthetic strategy confirming the decanolide skeleton.

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